Lysidine, also known as 2-lysyl cytidine (k2C), is a hypermodified nucleoside found at the wobble position (position 34) of the anticodon of bacterial tRNAIle2 [, , , , , , , , , , , , , , , , ]. This modification is crucial for the accurate decoding of the genetic code by converting the codon specificity of the tRNA from AUG (methionine) to AUA (isoleucine) [, , , , , ]. Lysidine also converts the aminoacylation specificity from recognition by methionyl-tRNA synthetase to that by isoleucyl-tRNA synthetase [, , ]. Lysidine consists of a cytidine nucleoside base where the 2-oxo group is replaced by the ε-amino group of the amino acid lysine []. This unique structure directly combines genotype (C-base) with phenotype (lysine amino acid) [].
Lysidine can be synthesized chemically using a six-step process with overall yields >50% and only one chromatographic step []. This route starts from cytidine and utilizes LiCl and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the key amine addition step to ensure clean conversion to a single tautomeric product [].
The molecular structure of Lysidine has been studied using a variety of computational methods, including quantum chemical calculations and molecular dynamics simulations [, , , ]. These studies have revealed that the lysine moiety of lysidine typically folds back toward the ribose ring, forming a hydrogen bond with the 2′-hydroxyl group of the ribose sugar [, , ]. This folded conformation is further stabilized by intra- and inter-residual interactions within the anticodon loop, which helps maintain the structural integrity of the anticodon loop for efficient codon-anticodon interactions [].
Lysidine’s mechanism of action in accurate codon recognition involves its unique structural features and its interaction with isoleucyl-tRNA synthetase (IleRS) [, , , , , ]. The lysine moiety in the folded conformation of lysidine contributes to the recognition of the AUA codon by IleRS and prevents the misrecognition of the AUG codon [, , , ]. The presence of specific hydrogen donor and acceptor groups in lysidine (similar to those found in guanosine, inosine, and pseudouridine) is thought to play a crucial role in its recognition by IleRS [].
Lysidine plays a central role in ensuring accurate decoding of the genetic code in bacteria [, , , , , , , , , , , , , , , ]. Research on lysidine has contributed to a deeper understanding of the mechanisms that govern the translation of genetic information into proteins [, , , , , ].
Lysidine acts as a key identity element for tRNAIle2, enabling its specific recognition by IleRS [, , ]. Studies on lysidine have elucidated the intricate relationship between tRNA modifications and the fidelity of aminoacylation [, ].
The presence or absence of lysidine in different organisms provides insights into the evolutionary history of translation machinery [, ]. Comparative genomic studies have revealed that lysidine is prevalent in bacteria but absent in certain archaea and eukaryotes, suggesting the evolution of alternative mechanisms for decoding the AUA codon in these organisms [, ].
The development of metal-free diazotransfer chemistry on lysidine-containing RNA enables the site-specific introduction of azide groups []. This opens up new avenues for RNA manipulation, allowing for the synthesis of modified RNA molecules and the development of tools for RNA labeling and pull-down experiments [].
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